Metoclopramide Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

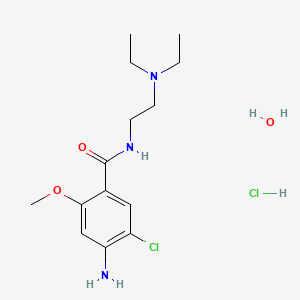

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBLQGHJOCAOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5581-45-3, 364-62-5 (Parent) | |

| Record name | Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54143-57-6 | |

| Record name | Metoclopramide monohydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chlor-N- [2-(diethylamino)ethyl]-2- methoxybenzamid hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1792A2RVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metoclopramide Hydrochloride's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide (B1676508) is a widely utilized therapeutic agent with a well-established role as a prokinetic and antiemetic. Its clinical efficacy is primarily attributed to its antagonistic action on dopamine (B1211576) D2 receptors (D2Rs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning metoclopramide's interaction with D2Rs. We will detail its binding affinity, functional antagonism of the canonical G-protein signaling pathway, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Introduction

Metoclopramide hydrochloride is a substituted benzamide (B126) that exerts its primary therapeutic effects through the blockade of dopamine D2 receptors.[1][2] This antagonism occurs both centrally, in the chemoreceptor trigger zone (CTZ) of the medulla, and peripherally in the gastrointestinal (GI) tract.[3] In the CTZ, D2R blockade mediates metoclopramide's potent antiemetic effects.[3] In the GI tract, antagonism of inhibitory D2Rs on cholinergic motor neurons enhances acetylcholine (B1216132) release, leading to increased esophageal sphincter tone and accelerated gastric emptying.[4] Understanding the precise molecular interactions and downstream consequences of D2R antagonism by metoclopramide is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Molecular Interaction and Binding Affinity

Metoclopramide competitively binds to the dopamine D2 receptor. The affinity of this interaction is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the quantitative parameters of metoclopramide's interaction with the dopamine D2 receptor as reported in various in vitro and in vivo studies.

| Parameter | Value (nM) | Species/System | Radioligand | Reference |

| Ki | 64 | Human D2 Receptor | [3H]spiperone | [5] |

| Ki | 42 | Human D2L Receptor | [3H]spiperone | [5] |

| Ki | 240 ± 60 | Rat Brain Membranes | Not Specified | [6] |

| IC50 | 483 | Human D2 Receptor | Not Specified | [4] |

| IC50 | 127 | Human D2L Receptor | [3H]spiperone | [5] |

Table 1: In Vitro Binding Affinity and Potency of Metoclopramide at the Dopamine D2 Receptor.

| Parameter | Value (mg/kg) | Species | Model | Reference |

| ED50 | 1.5 | Rat | Antagonism of apomorphine-induced stereotypy | [7] |

| ED50 | 4.0 | Mouse | Antagonism of amphetamine-induced turning | [7] |

| ED50 | 5.0 | Mouse | Antagonism of apomorphine-induced turning | [7] |

Table 2: In Vivo Potency of Metoclopramide for Dopamine D2 Receptor Antagonism.

Functional Antagonism and Signal Transduction

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o family of heterotrimeric G-proteins.[3][8] The canonical signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Metoclopramide functions as a competitive antagonist at the D2R, blocking the binding of endogenous dopamine and thereby preventing the initiation of this inhibitory signaling cascade. By preventing the Gi/o-mediated inhibition of adenylyl cyclase, metoclopramide effectively disinhibits the enzyme, leading to a relative increase in cAMP production compared to the dopamine-stimulated state.

Signaling Pathway Diagram

The following diagram illustrates the canonical D2R signaling pathway and the antagonistic action of metoclopramide.

β-Arrestin Pathway

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. While many D2R antagonists have been shown to block dopamine-induced β-arrestin2 recruitment, specific quantitative data for metoclopramide in this pathway is not extensively documented in the reviewed literature.[10][11] It is presumed that metoclopramide, as a competitive antagonist, would also inhibit this interaction.

Key Experimental Methodologies

The characterization of metoclopramide's interaction with the D2R relies on a suite of established in vitro and in vivo assays.

Radioligand Binding Assay (In Vitro)

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the Ki of metoclopramide by measuring its ability to displace a radiolabeled ligand from the D2R.

Experimental Protocol:

-

Receptor Preparation: Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells stably transfected with the human D2R gene, or from rat striatal tissue) are prepared by homogenization and centrifugation.[12]

-

Reagents:

-

Radioligand: [3H]-Spiperone, a high-affinity D2R antagonist, is commonly used.[8][12]

-

Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts.[12]

-

Competitor: Metoclopramide at a range of concentrations.

-

Non-specific binding control: A high concentration of a non-labeled D2R ligand (e.g., (+)-butaclamol) to determine non-specific binding.[12]

-

-

Incubation: The cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of metoclopramide are incubated together to allow binding to reach equilibrium.[12]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of metoclopramide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

cAMP Functional Assay (In Vitro)

This assay measures the functional consequence of D2R antagonism on its primary signaling pathway.

Objective: To determine the functional potency (IC50) of metoclopramide by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Experimental Protocol:

-

Cell Culture: Use a cell line stably expressing the human D2R (e.g., CHO-K1 or HEK293).[13]

-

Assay Setup:

-

Cells are seeded in a multi-well plate.

-

Cells are pre-incubated with varying concentrations of metoclopramide.[13]

-

-

Stimulation:

-

Adenylyl cyclase is stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels.

-

A D2R agonist (e.g., dopamine or quinpirole) is added at a fixed concentration (typically its EC80) to inhibit adenylyl cyclase and reduce cAMP levels.[13]

-

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[13]

-

Data Analysis: The cAMP levels are plotted against the concentration of metoclopramide. The IC50 value represents the concentration of metoclopramide that restores 50% of the agonist-induced inhibition of cAMP production.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals, providing a measure of in vivo target engagement.

Objective: To measure the effect of metoclopramide administration on dopamine release in a specific brain region (e.g., the striatum).

Experimental Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat).[5][14]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[14]

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.[14]

-

Drug Administration: Metoclopramide is administered systemically (e.g., via intraperitoneal injection).

-

Post-Dosing Collection: Dialysate collection continues to monitor changes in dopamine levels over time. Blockade of presynaptic D2 autoreceptors by metoclopramide is expected to increase dopamine release.[14]

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]

-

Data Presentation: Dopamine levels post-administration are typically expressed as a percentage of the pre-drug baseline.

Conclusion

This compound's mechanism of action is firmly rooted in its competitive antagonism of the dopamine D2 receptor. This interaction has been quantitatively defined through in vitro binding and functional assays, which demonstrate its moderate to high affinity and potent functional blockade of the canonical Gi/o-mediated signaling pathway. The resulting disinhibition of adenylyl cyclase and subsequent effects on neuronal excitability in key central and peripheral tissues underpin its therapeutic utility as an antiemetic and prokinetic agent. The experimental protocols detailed herein provide a robust framework for the continued investigation of D2R antagonists and the development of next-generation therapeutics with refined pharmacological profiles.

References

- 1. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of selective drugs for dopaminergic D1 and D2 receptors on conditioned locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evidence for cerebral dopamine receptor blockade by metoclopramide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of permanently charged metoclopramide analogs with D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recruitment of beta-arrestin2 to the dopamine D2 receptor: insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. benchchem.com [benchchem.com]

metoclopramide hydrochloride 5-HT3 and 5-HT4 receptor activity

An In-Depth Technical Guide on the 5-HT3 and 5-HT4 Receptor Activity of Metoclopramide (B1676508) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide is a widely used pharmaceutical agent with a complex pharmacological profile, primarily known for its prokinetic and antiemetic properties. These effects are largely mediated by its interaction with dopamine (B1211576) D2 receptors and, critically, its dual activity on serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides a detailed examination of metoclopramide hydrochloride's molecular interactions with the 5-HT3 and 5-HT4 receptors. It consolidates quantitative binding and functional data, outlines common experimental methodologies for receptor characterization, and illustrates the pertinent signaling pathways.

Introduction

Metoclopramide's therapeutic efficacy stems from a multi-receptor mechanism of action.[1] While its dopamine D2 receptor antagonism is a key contributor to its antiemetic effects, its influence on the serotonin system is crucial for both its antiemetic and prokinetic activities.[2][3] Specifically, metoclopramide acts as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor.[2] This dual functionality allows it to modulate gastrointestinal motility and suppress nausea and vomiting through distinct molecular pathways. Understanding these interactions is fundamental for the rational design of new therapeutic agents and for optimizing the clinical use of metoclopramide.

Metoclopramide's Activity at the 5-HT3 Receptor

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors.[4] In the gastrointestinal tract, serotonin released from enterochromaffin cells activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[5][6] In the central nervous system, 5-HT3 receptors are located in the chemoreceptor trigger zone (CTZ) in the area postrema, a critical site for inducing nausea and vomiting.[1][4]

Metoclopramide acts as a competitive antagonist at these 5-HT3 receptors.[7] By blocking the binding of serotonin, it prevents the opening of the ion channel, thereby inhibiting the depolarization of vagal afferent nerves and suppressing the signaling cascade that leads to emesis.[5][8] This action contributes significantly to its effectiveness in managing chemotherapy-induced and postoperative nausea and vomiting.[2][9]

Quantitative Data: 5-HT3 Receptor Binding and Functional Inhibition

The affinity and potency of metoclopramide at the 5-HT3 receptor have been quantified through various in vitro assays. The following table summarizes key findings from the literature.

| Parameter | Value | Cell Line/Preparation | Comments |

| IC50 (Functional) | 0.064 µM (peak current) | HEK-293 (human 5-HT3A) | Determined via patch-clamp electrophysiology, with metoclopramide applied in equilibrium before and during 5-HT exposure.[7] |

| IC50 (Functional) | 0.076 µM (integrated current) | HEK-293 (human 5-HT3A) | Determined via patch-clamp electrophysiology, with metoclopramide applied in equilibrium before and during 5-HT exposure.[7] |

| Ki (Binding) | 120 ± 30 nM | N/A | Unique among tested antiemetics for its comparable potency at both dopamine D2 and 5-HT3 receptors.[7] |

Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the 5-HT3 receptor is a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of metoclopramide for the human 5-HT3 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human 5-HT3 receptor.[10]

-

Radioligand: [3H]GR65630, a high-affinity 5-HT3 receptor antagonist.

-

Reference Ligand: A known potent 5-HT3 antagonist (e.g., Ondansetron, Granisetron) for determining non-specific binding.[9]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically near its Kd).

-

Compound Addition: Add varying concentrations of metoclopramide to the experimental wells. Add the reference ligand at a high concentration (e.g., 10 µM) to determine non-specific binding, and buffer alone for total binding.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail, or use a filter plate compatible with a microplate scintillation counter to measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the metoclopramide concentration. Determine the IC50 value (the concentration of metoclopramide that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Visualization: 5-HT3 Receptor

Caption: 5-HT3 receptor activation by serotonin leads to ion influx and neuronal depolarization.

Metoclopramide's Activity at the 5-HT4 Receptor

Mechanism of Action: 5-HT4 Receptor Agonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gαs subunit.[13] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[14] In the gastrointestinal tract, 5-HT4 receptors are located on presynaptic terminals of cholinergic enteric neurons.[3]

Metoclopramide acts as a partial agonist at the 5-HT4 receptor.[15][16] Its binding to the receptor initiates the Gαs signaling cascade, which enhances the release of acetylcholine (B1216132) from enteric neurons.[3] This increased acetylcholine stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility, accelerated gastric emptying, and increased lower esophageal sphincter tone.[1] This prokinetic effect is central to metoclopramide's utility in treating conditions like gastroparesis and gastroesophageal reflux disease.[2][17]

Quantitative Data: 5-HT4 Receptor Functional Agonism

The agonist activity of metoclopramide at the 5-HT4 receptor has been characterized in various functional assays.

| Parameter | Value | Cell Line/Preparation | Comments |

| EC50 | 7.4 µM | Luciferase-based yeast assay (human 5-HTR4b) | Identified as a less potent agonist compared to other compounds like tegaserod (B130379) (0.3 nM) and serotonin (155.0 nM) in the same assay.[18] |

| pEC50 | 6.0 ± 0.1 | Left atrial preparations (transgenic mice, human 5-HT4) | Demonstrated a positive inotropic effect, indicating agonist activity. The maximum effect was smaller than that of 5-HT, suggesting partial agonism.[19][20] |

| pEC50 | 6.1 ± 0.1 | Right atrial preparations (transgenic mice, human 5-HT4) | Demonstrated a positive chronotropic effect, indicating agonist activity.[19][20] |

Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

A standard method to quantify the functional agonism of a compound at the Gαs-coupled 5-HT4 receptor is to measure the accumulation of intracellular cAMP.

Objective: To determine the potency (EC50) and efficacy of metoclopramide in activating the human 5-HT4 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT4 receptor.[21]

-

Reference Agonist: Serotonin (5-HT) or a potent selective 5-HT4 agonist like prucalopride.[18]

-

Test Compound: this compound, serially diluted.

-

Assay Medium: Cell culture medium, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Detection Kit: A commercial cAMP detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaLISA technology.

Procedure:

-

Cell Plating: Seed the transfected cells into 96- or 384-well plates and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Stimulation: Add varying concentrations of metoclopramide or the reference agonist to the wells. Include wells with buffer only as a basal control.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration. Use non-linear regression (e.g., a four-parameter logistic equation) to fit the data and determine the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response) for metoclopramide. Compare the Emax of metoclopramide to that of the full reference agonist to determine its relative efficacy (i.e., to confirm if it is a full or partial agonist).

Signaling Pathway Visualization: 5-HT4 Receptor

Caption: Metoclopramide activates the 5-HT4 receptor, leading to a Gαs-mediated increase in cAMP.

Integrated Mechanism of Action

The dual activity of metoclopramide on 5-HT3 and 5-HT4 receptors provides a synergistic therapeutic effect. The 5-HT3 antagonism directly suppresses the emetic reflex centrally and peripherally, while the 5-HT4 agonism promotes coordinated gastrointestinal motility, helping to clear contents from the stomach and upper gut, which can also reduce feelings of nausea.

Caption: Metoclopramide's dual antagonism of 5-HT3 and agonism of 5-HT4 receptors.

Conclusion

This compound exhibits a complex but well-defined interaction with the serotonin system, acting as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. The antagonist activity at the ionotropic 5-HT3 receptor is fundamental to its antiemetic properties, while its partial agonist activity at the Gs-coupled 5-HT4 receptor drives its prokinetic effects by enhancing cholinergic neurotransmission in the gut. The quantitative data and experimental protocols summarized herein provide a framework for the continued study of this compound and the development of future therapeutics targeting these important receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Comparison of 5-HT3 Receptor Antagonist and Metoclopramide in the Patients Receiving Chemotherapeutic Regimens Including CMF, CAF and CHOP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. graphyonline.com [graphyonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various derivatives of metoclopramide (B1676508) hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, structured data for comparative analysis, and visual representations of key chemical pathways and workflows.

Synthesis of Metoclopramide Hydrochloride Derivatives

Metoclopramide, a substituted benzamide, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The primary amino group on the aromatic ring is a key functional handle for modifications, most notably through diazotization followed by coupling or substitution reactions. This section details the synthetic protocols for preparing azo, pyrazole (B372694), and other derivatives of metoclopramide.

Synthesis of Azo and Pyrazole Derivatives via Diazotization

A common and effective method for derivatizing metoclopramide involves the diazotization of its primary aromatic amine, followed by a coupling reaction with a suitable aromatic compound or a cyclization reaction to form heterocyclic systems like pyrazoles.

Experimental Protocol: General Procedure for Diazotization of this compound

-

Dissolve this compound (e.g., 2 g, 6 mmol) in distilled water (10 mL) and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (B80452) (e.g., 50 mg, 6 mmol) in distilled water (5 mL).

-

Add the sodium nitrite solution dropwise to the cooled metoclopramide solution with constant stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 10-30 minutes to ensure the complete formation of the diazonium salt.

Experimental Protocol: Synthesis of Azo Derivatives

-

Prepare the metoclopramide diazonium salt solution as described above.

-

In a separate beaker, dissolve the coupling agent (e.g., substituted phenols or anilines, 6 mmol) in a suitable solvent such as methanol (B129727) (15 mL) and 10% sodium hydroxide (B78521) solution (2 mL).

-

Cool the solution of the coupling agent to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

The resulting colored precipitate (the azo derivative) is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like an ethanol-methanol mixture.[1]

Experimental Protocol: Synthesis of Pyrazole Derivatives

-

To the freshly prepared metoclopramide diazonium salt solution, add a solution of acetylacetone (B45752) in the presence of a base like sodium methoxide. This reaction yields 5-chloro-N-(2-(diethylamino)ethyl)-4-((2,4-dioxopentan-3-yl)diazenyl)-2-methoxybenzamide.

-

React the resulting intermediate with various hydrazine (B178648) derivatives (e.g., hydrazine hydrate, phenylhydrazine).

-

Reflux the reaction mixture for approximately 6 hours.

-

After cooling, the solid pyrazole derivative is filtered, washed with water, and dried.

Synthesis of Azo-Metoclopramide Derivatives

Caption: Synthetic pathway for azo derivatives of metoclopramide.

Characterization of this compound Derivatives

A combination of spectroscopic and chromatographic techniques is employed to elucidate the structures and assess the purity of the synthesized metoclopramide derivatives.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the synthesized derivatives.

Experimental Protocol: FTIR Analysis

-

Prepare the sample as a KBr pellet or on an ATR crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the characteristic absorption bands to confirm the presence of key functional groups.

Table 1: Key FTIR Absorption Bands for Metoclopramide and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching (Amine) | 3379 | [2] |

| O-H Stretching (Phenol) | 3396 | [2] |

| C=O Stretching (Amide) | 1595 | [2] |

| C-Cl Stretching | 704 | [2] |

| N=N Stretching (Azo) | ~1450 |

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms, respectively, which is crucial for structural confirmation.

Experimental Protocol: NMR Analysis

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Table 2: Representative ¹H NMR Spectral Data for Metoclopramide Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 8.0 | m | - |

| -OCH₃ | ~3.9 | s | - |

| -CH₂- (Side Chain) | 2.5 - 3.5 | m | - |

| -CH₃ (Ethyl Groups) | ~1.1 | t | ~7.0 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives, further confirming their identity.

Experimental Protocol: Mass Spectrometry Analysis

-

Introduce the sample into the mass spectrometer (e.g., via LC-MS or direct infusion).

-

Acquire the mass spectrum using a suitable ionization technique (e.g., ESI, EI).

-

Analyze the molecular ion peak and the fragmentation pattern.

Metoclopramide typically fragments with a loss of diethylamine (B46881) from the side chain, resulting in a fragment at m/z 227, and cleavage of the amide bond, leading to a fragment at m/z 184.[3]

Mass Spectrometry Fragmentation of Metoclopramide

Caption: Key fragmentation pathways of metoclopramide in mass spectrometry.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized derivatives and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) 10 mM, pH 5).[3] A common mobile phase for metoclopramide analysis is a 60:40 (v/v) mixture of KH₂PO₄ buffer and methanol.[4]

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a specific concentration (e.g., 100 µg/mL).[4]

-

Chromatographic Conditions:

-

Inject the sample and record the chromatogram. The retention time and peak area are used for identification and quantification.

HPLC Analysis Workflow

Caption: A typical workflow for the HPLC analysis of metoclopramide derivatives.

Quantitative Data Summary

The following tables summarize the physicochemical properties of some synthesized metoclopramide derivatives.

Table 3: Physicochemical Properties of Synthesized Metoclopramide Derivatives

| Compound No. | Derivative Type | R f | Yield (%) | Melting Point (°C) | Reference |

| I | Hydroxy (OH) | 0.56 | 78 | 216-218 | [5] |

| II | Chloro (Cl) | 0.34 | 55 | 154-156 | [5] |

| III | Iodo (I) | 0.42 | 62 | 106-108 | [5] |

| 1 | Azo-acetylacetone | - | 80 | - | |

| 2-5 | Pyrazole | - | 75-93 | - | |

| 6-10 | Azo-phenol/aniline | - | 77-95 | - |

Biological Activity and Signaling Pathways

Metoclopramide and its derivatives primarily exert their biological effects by acting on dopamine (B1211576) and serotonin (B10506) receptors. Metoclopramide is a dopamine D2 receptor antagonist and a 5-HT₄ receptor agonist. Some derivatives have been shown to interact with other targets, such as cholinesterases.[5] The antagonism of D2 receptors in the chemoreceptor trigger zone of the medulla is responsible for its antiemetic effects.

Metoclopramide's Primary Signaling Pathways

Caption: Overview of the primary signaling pathways affected by metoclopramide and its derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the structure-activity relationships of these derivatives may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

The Multifaceted Cholinergic Effects of Metoclopramide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide (B1676508) hydrochloride, a widely utilized therapeutic agent, exerts significant and complex effects on cholinergic neurotransmission. Its clinical efficacy in treating gastrointestinal motility disorders and emesis is, in large part, attributable to its intricate interplay with the cholinergic system. This technical guide provides an in-depth analysis of the core mechanisms through which metoclopramide modulates cholinergic signaling. It delves into its actions as a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) 5-HT4 receptor agonist, and a reversible inhibitor of acetylcholinesterase. This document summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action on Cholinergic Neurotransmission

Metoclopramide hydrochloride enhances cholinergic signaling through three primary and interconnected mechanisms:

-

Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing the release of acetylcholine (B1216132) (ACh) from motor neurons in the myenteric plexus. Metoclopramide antagonizes presynaptic D2 receptors on these cholinergic neurons, thereby blocking the inhibitory effect of dopamine and leading to an increased release of ACh. This increased ACh then acts on muscarinic receptors on smooth muscle cells, promoting gastrointestinal motility.[1][2]

-

Serotonin 5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the gut.[1][3] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade facilitates the release of acetylcholine, further enhancing cholinergic tone and promoting gastrointestinal motility.[4]

-

Acetylcholinesterase (AChE) Inhibition: Metoclopramide has been shown to be a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[5][6] By inhibiting AChE, metoclopramide prolongs the presence of acetylcholine in the synapse, thereby increasing the activation of postsynaptic cholinergic receptors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interactions with its primary targets involved in cholinergic neurotransmission.

Table 1: Receptor Binding Affinities and Potencies

| Receptor Target | Parameter | Value | Species/Tissue | Reference(s) |

| Dopamine D2 Receptor | Ki | 64 nM | Human (recombinant) | [5] |

| IC50 | 483 nM | Not Specified | [7] | |

| Serotonin 5-HT4 Receptor | pEC50 (functional agonism) | 6.0 - 6.1 | Mouse (transgenic human receptor) | [8] |

| Serotonin 5-HT3 Receptor | Ki | 120 - 443 nM | Rat (cortex) | [9] |

| IC50 | 308 nM | Not Specified | [7] |

Table 2: Acetylcholinesterase Inhibition

| Enzyme Source | Parameter | Value | Reference(s) |

| Human Erythrocyte AChE | Ki (competitive) | 10 µM | [5] |

| Ki (non-competitive) | 70 µM | [5] | |

| Human Caudate Nucleus AChE | Ki (competitive) | 9.3 µM | [5] |

| Ki (non-competitive) | 82 µM | [5] | |

| Human Plasma Cholinesterase | I50 | 3.16 x 10⁻⁷ M | [6] |

| Ki | 1.88 x 10⁻⁷ M | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways through which metoclopramide enhances cholinergic neurotransmission.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to characterize the cholinergic effects of metoclopramide.

Detailed Experimental Protocols

Radioligand Binding Assay for D2 and 5-HT4 Receptors

This protocol provides a general framework for determining the binding affinity of metoclopramide for dopamine D2 and serotonin 5-HT4 receptors.

Objective: To determine the inhibition constant (Ki) of metoclopramide for D2 and 5-HT4 receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]GR113808 for 5-HT4 receptors).[2][6]

-

This compound.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold for rapid filtration.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the specific radioligand.

-

Varying concentrations of metoclopramide (for competition curve).

-

For total binding wells, add vehicle instead of metoclopramide.

-

For non-specific binding wells, add a high concentration of a known unlabeled ligand for the receptor.

-

-

Incubation: Initiate the binding reaction by adding the prepared membrane suspension to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the metoclopramide concentration.

-

Determine the IC50 value (the concentration of metoclopramide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the widely used spectrophotometric method for measuring AChE inhibition by metoclopramide.

Objective: To determine the IC50 and Ki values of metoclopramide for acetylcholinesterase.

Materials:

-

Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

This compound.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, DTNB, and metoclopramide in appropriate buffers.

-

Prepare serial dilutions of metoclopramide to be tested.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer.

-

DTNB solution.

-

Varying concentrations of metoclopramide solution (or vehicle for control wells).

-

AChE solution.

-

-

Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow metoclopramide to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay). The yellow product, 5-thio-2-nitrobenzoate, formed from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB, is measured.

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of metoclopramide relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the metoclopramide concentration and determine the IC50 value.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (metoclopramide) and analyze the data using Lineweaver-Burk or Dixon plots.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a general overview of the in vivo microdialysis technique to measure extracellular acetylcholine levels in response to metoclopramide administration in a living animal model.

Objective: To measure the effect of metoclopramide on acetylcholine release in a specific brain region or the myenteric plexus of an anesthetized or freely moving animal.

Materials:

-

Animal model (e.g., rat, mouse).

-

Stereotaxic apparatus (for brain studies).

-

Microdialysis probe with a semi-permeable membrane.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) or Ringer's solution for perfusion.

-

This compound.

-

An acetylcholinesterase inhibitor (e.g., neostigmine (B1678181) or physostigmine) to be included in the perfusate to prevent ACh degradation.

-

Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection or LC-MS/MS).[10]

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal.

-

For brain studies, use a stereotaxic apparatus to accurately implant the microdialysis probe into the target brain region.

-

For gastrointestinal studies, surgically expose the desired intestinal segment and implant the probe into the intestinal wall to sample from the myenteric plexus.

-

Secure the probe in place.

-

-

Perfusion and Equilibration:

-

Perfuse the probe with aCSF or Ringer's solution containing an acetylcholinesterase inhibitor at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow the system to equilibrate and establish a stable baseline of acetylcholine levels.

-

-

Sample Collection:

-

Collect the dialysate samples in timed fractions using a fraction collector.

-

-

Metoclopramide Administration:

-

Administer metoclopramide systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).

-

-

Post-Administration Sample Collection:

-

Continue to collect dialysate samples to measure the change in acetylcholine levels over time following metoclopramide administration.

-

-

Sample Analysis:

-

Quantify the concentration of acetylcholine in the collected dialysate fractions using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS.

-

-

Data Analysis:

-

Express the acetylcholine concentrations as a percentage of the baseline levels.

-

Plot the change in acetylcholine levels over time to visualize the effect of metoclopramide.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Conclusion

This compound's pro-cholinergic effects are a result of a synergistic combination of dopamine D2 receptor antagonism, 5-HT4 receptor agonism, and acetylcholinesterase inhibition. This multifaceted mechanism of action underscores its utility in clinical settings for managing disorders of gastrointestinal motility and emesis. A thorough understanding of these intricate interactions, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and more targeted therapeutic agents for cholinergic-related pathologies. This technical guide provides a foundational resource for researchers and scientists in this endeavor.

References

- 1. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoclopramide Hydrochloride's Impact on Central Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide (B1676508), a substituted benzamide, is a widely utilized therapeutic agent primarily known for its prokinetic and antiemetic properties. Its clinical efficacy is intrinsically linked to its complex interactions with central nervous system (CNS) pathways, predominantly involving dopaminergic and serotonergic systems. This technical guide provides an in-depth examination of the molecular mechanisms underpinning metoclopramide's effects on the CNS. It details the drug's engagement with dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and serotonin 5-HT4 receptors, presenting quantitative binding affinity data and outlining the downstream signaling consequences. Furthermore, this guide furnishes detailed protocols for key experimental methodologies employed to elucidate these interactions, including receptor binding assays, in vitro blood-brain barrier models, and in vivo microdialysis. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of metoclopramide's neurological impact.

Introduction

Metoclopramide hydrochloride's therapeutic utility as an antiemetic and gastroprokinetic agent stems from its multifaceted pharmacological profile, which extends to significant interactions within the central nervous system.[1] Its ability to cross the blood-brain barrier allows it to modulate key neurotransmitter systems, leading to both its desired therapeutic effects and notable adverse reactions.[2] A thorough understanding of its impact on CNS pathways is therefore critical for its safe and effective clinical application, as well as for the development of novel therapeutics with improved selectivity. This guide delves into the core mechanisms of metoclopramide's action on central dopamine and serotonin pathways.

Mechanism of Action in the Central Nervous System

Metoclopramide's primary central actions are antagonism of dopamine D2 receptors and modulation of serotonin 5-HT3 and 5-HT4 receptors.[3][4] These interactions occur in specific brain regions, notably the chemoreceptor trigger zone (CTZ) in the area postrema, a region that lies outside the blood-brain barrier and is crucial for the vomiting reflex.[5]

Dopamine D2 Receptor Antagonism

The antiemetic effect of metoclopramide is largely attributed to its antagonism of D2 receptors in the CTZ.[3] By blocking these receptors, metoclopramide inhibits the emetic signals induced by various stimuli. However, this D2 receptor blockade is not confined to the CTZ. In the striatum, antagonism of D2 receptors can disrupt normal motor function, leading to the well-documented extrapyramidal side effects (EPS), such as dystonia, akathisia, and tardive dyskinesia.[6]

Serotonin 5-HT3 Receptor Antagonism

Metoclopramide also acts as an antagonist at 5-HT3 receptors, which are ligand-gated ion channels.[3][7] These receptors are present in the CTZ and on vagal afferent nerves in the gastrointestinal tract.[5] Blockade of 5-HT3 receptors contributes to the antiemetic effect by preventing serotonin-mediated activation of these pathways, which can be triggered by chemotherapeutic agents and other emetogenic stimuli.[4]

Serotonin 5-HT4 Receptor Agonism

In addition to its antagonistic properties, metoclopramide is an agonist at 5-HT4 receptors.[8] Activation of these G-protein coupled receptors in the CNS is thought to contribute to its prokinetic effects by enhancing the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility.[9]

Quantitative Data: Receptor Affinities

The following table summarizes the binding affinities of metoclopramide for its primary CNS targets. This data provides a quantitative basis for understanding its pharmacological profile.

| Receptor Target | Species | Assay Type | Value Type | Value | Reference |

| Dopamine D2 | Human | Radioligand Binding | pKi | 7.19 | [10] |

| Dopamine D2 | Human | Radioligand Binding | Ki | 64 nM | [10] |

| Dopamine D2 | Human | Radioligand Binding | pKi | 7.38 | [10] |

| Dopamine D2 | Human | Radioligand Binding | Ki | 42 nM | [10] |

| Dopamine D2 | Human | Radioligand Binding | IC50 | 483 nM | [3] |

| Serotonin 5-HT3 | Human | Functional Assay | IC50 | 308 nM | [3] |

| Serotonin 5-HT3A | Human | Functional Assay (equilibrium) | IC50 | 0.064 µM | [7][11] |

| Serotonin 5-HT4 | Rat | Functional Assay | pEC50 | 6.1 | [10] |

| Serotonin 5-HT4 | Rat | Radioligand Binding | pKi | 6.0 | [10] |

| Serotonin 5-HT4 | Rat | Radioligand Binding | Ki | >1000 nM | [10] |

Signaling Pathway Visualizations

The following diagrams illustrate the principal CNS signaling pathways affected by metoclopramide.

Caption: Dopamine D2 receptor antagonism by metoclopramide.

Caption: Serotonin 5-HT3 receptor antagonism by metoclopramide.

Caption: Serotonin 5-HT4 receptor agonism by metoclopramide.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the CNS effects of metoclopramide.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of metoclopramide for the dopamine D2 receptor.[10][12]

Objective: To determine the Ki (inhibition constant) of metoclopramide for the dopamine D2 receptor.

Materials:

-

Cell membranes from cells expressing human dopamine D2 receptors.

-

[3H]Spiperone (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of metoclopramide in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]Spiperone (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known D2 antagonist (e.g., haloperidol, for non-specific binding), or one of the metoclopramide dilutions.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the metoclopramide concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

In Vitro Blood-Brain Barrier Transport Assay

This protocol describes an in vitro model to assess the ability of metoclopramide to cross the blood-brain barrier (BBB).[13][14]

Objective: To quantify the permeability of metoclopramide across a cellular model of the BBB.

Materials:

-

Transwell inserts (e.g., polycarbonate membrane).

-

Brain capillary endothelial cells (e.g., bovine or human).

-

Astrocytes (for co-culture model).

-

Cell culture medium.

-

This compound.

-

Lucifer yellow (a marker of paracellular permeability).

-

Analytical instrumentation for quantifying metoclopramide (e.g., LC-MS/MS).

Procedure:

-

Seed brain capillary endothelial cells on the apical side of the Transwell insert.

-

For a co-culture model, seed astrocytes on the basolateral side of the insert or in the lower chamber.

-

Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).

-

Replace the medium in the apical chamber with medium containing a known concentration of metoclopramide.

-

At various time points, collect samples from the basolateral chamber.

-

At the end of the experiment, collect samples from both the apical and basolateral chambers.

-

To assess the integrity of the monolayer during the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber.

-

Quantify the concentration of metoclopramide in all samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport of metoclopramide to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Caption: Workflow for an in vitro BBB transport assay.

In Vivo Microdialysis for Dopamine Release

This protocol details the use of in vivo microdialysis to measure changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) following metoclopramide administration.[15][16]

Objective: To assess the effect of metoclopramide on dopamine release in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannula.

-

Surgical instruments.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for injection.

-

HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.

Procedure:

-

Surgery: Anesthetize the animal (e.g., a rat) and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer metoclopramide to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for a defined period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Data Analysis: Quantify the dopamine concentration in each sample. Express the post-drug dopamine levels as a percentage of the average baseline levels. Plot the percentage change in dopamine concentration over time.

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound exerts a significant and complex influence on central nervous system pathways through its interactions with dopamine D2, serotonin 5-HT3, and serotonin 5-HT4 receptors. Its clinical utility is a direct consequence of these interactions, as are its characteristic adverse effects. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of metoclopramide and to inform the design of future therapeutics with enhanced CNS safety profiles. A continued detailed exploration of these pathways is essential for optimizing the therapeutic index of this and related classes of drugs.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. Effects of selective drugs for dopaminergic D1 and D2 receptors on conditioned locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Foundational Prokinetic Properties of Metoclopramide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide (B1676508), a substituted benzamide, has been a cornerstone in the management of various gastrointestinal motility disorders for decades.[1] Its clinical utility in conditions such as gastroparesis and gastroesophageal reflux disease (GERD) stems from its well-documented prokinetic effects, which primarily involve the enhancement of upper gastrointestinal tract motility.[2] This technical guide provides an in-depth exploration of the foundational research that has elucidated the core mechanisms of metoclopramide's prokinetic action. We will delve into its multifaceted pharmacology, present quantitative data from key studies, detail seminal experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Core Mechanism of Prokinetic Action

Metoclopramide's prokinetic properties are primarily attributed to a dual mechanism of action involving both dopamine (B1211576) and serotonin (B10506) receptor modulation within the gastrointestinal tract.[1] This dual action converges on the enhancement of cholinergic neurotransmission, leading to increased smooth muscle contractility.

Dopamine D2 Receptor Antagonism

Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility. Metoclopramide functions as a potent antagonist at dopamine D2 receptors on cholinergic neurons in the myenteric plexus. By blocking these inhibitory receptors, metoclopramide effectively disinhibits acetylcholine (B1216132) (ACh) release, thereby promoting gastrointestinal smooth muscle contraction.[2]

Serotonin 5-HT4 Receptor Agonism

Concurrently, metoclopramide acts as an agonist at serotonin 5-HT4 receptors located on presynaptic terminals of cholinergic neurons.[1][3] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade facilitates the release of acetylcholine, further augmenting cholinergic-mediated muscle contractions.[3]

Serotonin 5-HT3 Receptor Antagonism

While primarily known for its anti-emetic effects, metoclopramide also exhibits antagonistic properties at 5-HT3 receptors.[4] In the context of prokinetic action, this effect is considered less direct but may contribute by modulating visceral afferent nerve signaling.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies that have characterized the prokinetic properties of metoclopramide.

| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Dopamine D2 | [3H]Spiperone | Human | Radioligand Binding | 64 | 483 | [5][6] |

| Serotonin 5-HT3 | [3H]GR65630 | Human | Radioligand Binding | - | 308 | [6] |

Table 1: Receptor Binding Affinity of Metoclopramide. This table presents the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) of metoclopramide for its primary receptor targets.

| Study Population | N | Intervention | Baseline T1/2 (min) | Post-Metoclopramide T1/2 (min) | Percent Change | Reference(s) |

| Patients with delayed gastric emptying | 6 | 10 mg IV metoclopramide | 369 | 194 | -47.4% | [7][8] |

| Patients with early satiety syndrome | 10 | 10 mg oral metoclopramide | 81.5 | 84.5 | -9% | [9] |

Table 2: Effect of Metoclopramide on Gastric Emptying Half-Time (T1/2) of Solid Meals. This table summarizes the impact of metoclopramide on the half-time of gastric emptying in different patient populations.

| Study Population | N | Intervention | Baseline Retention at 90 min (%) | Post-Metoclopramide Retention at 90 min (%) | Percent Change | Reference(s) |

| GERD patients (overall) | 26 | 10 mg oral metoclopramide | 70.3 | 55.2 | -21.5% | [10] |

| GERD patients (delayed emptying) | 12 | 10 mg oral metoclopramide | 88.9 | 68.6 | -22.8% | [10] |

| GERD patients (normal emptying) | 14 | 10 mg oral metoclopramide | 54.4 | 43.6 | -19.9% | [10] |

Table 3: Effect of Metoclopramide on Gastric Retention of a Solid Meal at 90 Minutes. This table details the percentage of a radiolabeled meal remaining in the stomach 90 minutes after ingestion, before and after metoclopramide administration.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in defining the prokinetic properties of metoclopramide.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of metoclopramide to its target receptors, such as the dopamine D2 receptor.

Objective: To quantify the affinity of metoclopramide for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D2 receptors).

-

Radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors).

-

Metoclopramide hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Cell membranes, radiolabeled ligand, and assay buffer.

-

Non-specific Binding wells: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competing ligand.

-

Competition wells: Cell membranes, radiolabeled ligand, and varying concentrations of metoclopramide.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the metoclopramide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Organ Bath Assay of Gastrointestinal Motility

This classic pharmacological preparation is used to assess the direct effects of metoclopramide on the contractility of isolated gastrointestinal smooth muscle.

Objective: To measure the contractile response of isolated intestinal tissue to metoclopramide and to investigate its mechanism of action.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

This compound.

-

Other pharmacological agents as needed (e.g., acetylcholine, atropine (B194438), tetrodotoxin).

-

Organ bath apparatus with a force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the segment by flushing with Krebs-Henseleit solution.

-

Mounting: Suspend a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with periodic washing.

-

Drug Application:

-

To assess the direct effect, add cumulative concentrations of metoclopramide to the organ bath and record the contractile response.

-

To investigate the cholinergic mechanism, pre-treat the tissue with a muscarinic antagonist like atropine before adding metoclopramide.

-

To determine if the effect is neuronally mediated, pre-treat with the nerve blocker tetrodotoxin.

-

-

Data Acquisition and Analysis: Record the changes in muscle tension. Measure the amplitude and frequency of contractions. Construct concentration-response curves to determine the EC50 of metoclopramide.

Gastric Emptying Scintigraphy in Humans

This clinical imaging technique is the gold standard for quantitatively measuring the rate of gastric emptying and assessing the prokinetic effect of metoclopramide in vivo.[7]